2-methyl-9-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a methyl group at position 2, a substituted azetidine ring at position 9, and a phenoxymethyl-triazole moiety. The azetidine-1-carbonyl group introduces conformational rigidity, while the triazole and phenoxymethyl substituents may enhance binding interactions with biological targets, such as kinases or enzymes involved in inflammatory pathways .
Properties
IUPAC Name |
2-methyl-9-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-15-10-20(29)27-9-5-8-19(21(27)23-15)22(30)26-12-17(13-26)28-11-16(24-25-28)14-31-18-6-3-2-4-7-18/h2-11,17H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEZDVHEKUKVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-9-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidinone core.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the intermediate formed in the previous step.
Attachment of the Triazole Moiety: The triazole moiety is introduced via a click chemistry reaction, typically involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-9-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with modified functional groups.
Scientific Research Applications
2-methyl-9-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Chemical Biology: The compound can be used to probe the function of specific proteins and enzymes in biological systems.
Mechanism of Action
The mechanism of action of 2-methyl-9-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives, which are frequently studied for their bioactivity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyrido[1,2-a]Pyrimidin-4-One Derivatives
Key Observations:
Substituent-Driven Bioactivity: The target compound’s azetidine-triazole-phenoxymethyl group may improve target selectivity compared to piperazine analogs (e.g., CNS-targeting in ), but its lack of sulfur-containing groups (e.g., thioxo in ) could reduce cytotoxicity. Thioxo and thiazolidinone moieties (as in ) are associated with antimicrobial activity, suggesting the target compound may require functional group optimization for similar applications.
Physicochemical Properties: The phenoxymethyl-triazole substituent in the target compound likely enhances solubility compared to purely hydrophobic analogs like the benzisoxazole derivative . Azetidine vs. Piperazine: Azetidine’s smaller ring size (4-membered vs.
Synthetic Accessibility :
- The triazole-azetidine linkage in the target compound may require click chemistry or strain-promoted cycloadditions, contrasting with simpler piperazine couplings in .
Research Findings and Gaps
- Biological Data: While analogs like the thioxo-thiazolidinone derivative and imidazole-containing compound have inferred bioactivity, the target compound’s pharmacological profile remains unvalidated.
- SAR Insights : The absence of electron-withdrawing groups (e.g., nitro or fluoro substituents seen in ) in the target compound may limit its potency against specific enzyme families.
Biological Activity
The compound 2-methyl-9-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 1903913-93-8) is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.4 g/mol. The structure features a pyrido-pyrimidine core with triazole and azetidine substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N6O3 |
| Molecular Weight | 416.4 g/mol |
| CAS Number | 1903913-93-8 |
Case Study: Related Compounds
A series of pyridazine derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Compound A exhibited a Minimum Inhibitory Concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
This suggests that structural similarities may indicate potential efficacy for This compound in antimicrobial applications.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. The MTT assay has been widely used to evaluate cell viability in the presence of various compounds.
Findings
In related studies:
- Compounds with similar structural motifs demonstrated moderate to high cytotoxic effects against cancer cell lines such as HeLa and MCF7 .
This indicates that This compound may warrant further investigation for potential anticancer properties.
Understanding the mechanisms by which compounds exert their biological effects is essential for drug development.
Potential Mechanisms
Research into similar triazole-containing compounds suggests several possible mechanisms:
- Inhibition of DNA gyrase : This enzyme is crucial for bacterial DNA replication and is a common target for antimicrobial agents.
Molecular docking studies have shown that derivatives can bind effectively to target enzymes with favorable binding energies .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-methyl-9-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Click chemistry : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the phenoxymethyl group .
- Azetidine coupling : Activation of the azetidine carbonyl group using reagents like EDCl/HOBt for amide bond formation with the pyridopyrimidinone core .
- Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the azetidine-triazole linkage and pyridopyrimidinone core .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- FT-IR : Identification of carbonyl (C=O) and triazole (C=N) functional groups .
Q. How does the azetidine-triazole moiety influence the compound's solubility and stability?
- Methodological Answer : The azetidine ring enhances rigidity, while the triazole group improves aqueous solubility via hydrogen bonding. Stability studies under varying pH (e.g., 2–9) and temperatures (25–60°C) are recommended to assess hydrolytic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Structural analogs comparison : Compare activity profiles of analogs (e.g., variations in triazole substituents) to identify structure-activity relationships (SAR) .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
- Meta-analysis : Aggregate data from multiple studies to identify trends, such as IC₅₀ discrepancies due to assay conditions .
Q. What experimental designs are optimal for studying the compound's mechanism of action?
- Methodological Answer :
- Kinetic assays : Measure enzyme inhibition (e.g., kinases) using fluorescence polarization or radiometric assays .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PI3Kγ) to identify binding motifs .
- Gene knockout models : Use CRISPR/Cas9 to silence putative targets in cell lines and observe phenotypic changes .
Q. How can substituents on the triazole ring be optimized to enhance target selectivity?
- Methodological Answer :
- Parallel synthesis : Synthesize derivatives with varied triazole substituents (e.g., alkyl, aryl) using combinatorial chemistry .
- Docking simulations : Use AutoDock Vina to predict binding affinities against off-target proteins (e.g., cytochrome P450 isoforms) .
- In vitro screening : Prioritize derivatives with >10-fold selectivity in panel assays (e.g., Eurofins Pharma Discovery) .
Q. What statistical methods address variability in pharmacological data across replicate studies?
- Methodological Answer :
- Split-plot designs : Apply randomized block designs with split-split plots to account for batch effects and temporal variability .
- ANOVA with post-hoc tests : Use Tukey’s HSD to compare means across experimental groups (e.g., dose-response curves) .
- Power analysis : Determine sample sizes (n ≥ 6) to achieve 80% statistical power in dose-escalation studies .
Q. How can metabolic stability be assessed to inform pharmacokinetic studies?
- Methodological Answer :
- Microsomal assays : Incubate the compound with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS .
- CYP inhibition screening : Test for interactions with CYP3A4/2D6 using fluorogenic substrates .
- In silico tools : Predict metabolic hotspots with software like MetaSite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
